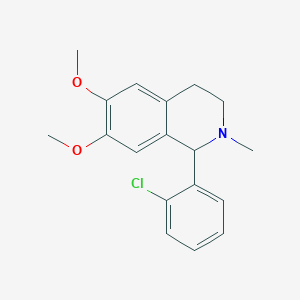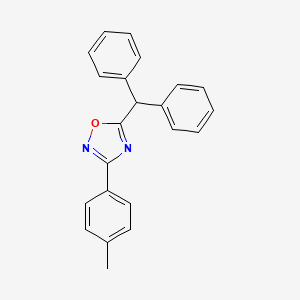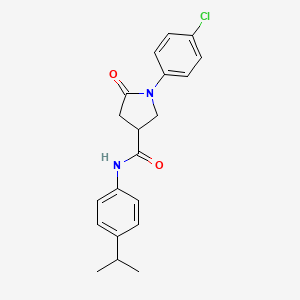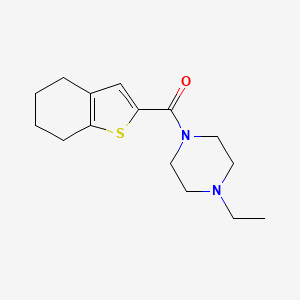
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CDMTIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been widely studied for its potential therapeutic applications in the field of neuroscience. CDMTIQ is a potent dopamine receptor antagonist and has shown promising results in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
科学研究应用
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has shown promising results in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. This compound is a potent dopamine receptor antagonist, and its mechanism of action involves the inhibition of dopamine release in the brain. This property makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a deficiency of dopamine in the brain.
作用机制
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline acts as a selective dopamine receptor antagonist, which means that it inhibits the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. The inhibition of dopamine release by this compound leads to a decrease in the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on the brain. It has been demonstrated to have a high affinity for dopamine receptors, which makes it a potent dopamine receptor antagonist. The inhibition of dopamine release by this compound leads to a decrease in the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound has also been shown to have anxiolytic and antipsychotic effects, which make it a potential candidate for the treatment of anxiety and schizophrenia.
实验室实验的优点和局限性
The advantages of using 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its hazardous nature.
未来方向
There are several future directions for the research on 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. One potential direction is to study its potential therapeutic applications in the treatment of anxiety and schizophrenia. Another direction is to investigate its potential use as a tool for studying the role of dopamine in the brain. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safer methods for handling the compound in the lab.
合成方法
The synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with 2-chlorophenyl magnesium bromide and subsequent methylation of the resulting product with dimethyl sulfate. The yield of the synthesis process is generally high, and the purity of the compound can be further improved by recrystallization.
属性
IUPAC Name |
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-20-9-8-12-10-16(21-2)17(22-3)11-14(12)18(20)13-6-4-5-7-15(13)19/h4-7,10-11,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAPGFSGANFBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)

![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)

![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)

![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)

![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)
![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
